Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-8-hydrazinyl-1,7-naphthyridine

Anticancer Liver Cancer Topoisomerase II

5-Bromo-8-hydrazinyl-1,7-naphthyridine (CAS 1279215-34-7) is a heterocyclic building block featuring a 1,7-naphthyridine core substituted with a bromine atom at the 5-position and a hydrazinyl group at the 8-position. The molecule has a molecular formula of C₈H₇BrN₄ and a molecular weight of 239.07 g/mol.

Molecular Formula C8H7BrN4
Molecular Weight 239.076
CAS No. 1279215-34-7
Cat. No. B2999548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-hydrazinyl-1,7-naphthyridine
CAS1279215-34-7
Molecular FormulaC8H7BrN4
Molecular Weight239.076
Structural Identifiers
SMILESC1=CC2=C(C(=NC=C2Br)NN)N=C1
InChIInChI=1S/C8H7BrN4/c9-6-4-12-8(13-10)7-5(6)2-1-3-11-7/h1-4H,10H2,(H,12,13)
InChIKeyUHTVWSVHABWHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-8-hydrazinyl-1,7-naphthyridine: Core Structure, Reactivity Profile, and Procurement Fundamentals


5-Bromo-8-hydrazinyl-1,7-naphthyridine (CAS 1279215-34-7) is a heterocyclic building block featuring a 1,7-naphthyridine core substituted with a bromine atom at the 5-position and a hydrazinyl group at the 8-position . The molecule has a molecular formula of C₈H₇BrN₄ and a molecular weight of 239.07 g/mol . The dual functionalisation — an aryl bromide suitable for cross‑coupling chemistry and a free hydrazine primed for hydrazone/heterocycle formation — defines this compound as a versatile intermediate within naphthyridine‑focused medicinal chemistry programs .

Why Unsubstituted or Mono‑Functional 1,7‑Naphthyridine Analogs Cannot Replicate 5‑Bromo‑8‑hydrazinyl‑1,7‑naphthyridine Performance


Simply substituting a different naphthyridine derivative for 5‑bromo‑8‑hydrazinyl‑1,7‑naphthyridine is chemically unsound because the bromine atom at the 5‑position and the free hydrazine at the 8‑position cooperate to create a unique reactivity profile that neither the parent 1,7‑naphthyridine nor mono‑functional relatives can reproduce. The bromine atom serves as a heavy halogen that can participate in halogen‑bonding interactions with biological targets, as observed in other brominated naphthyridine series where moving from fluorine to bromine enhanced antibacterial potency [1]. Simultaneously, the unprotected hydrazine offers a direct entry point for hydrazone formation and subsequent cyclization to pyrazoles, triazoles, and other heterocycles without the need for additional deprotection steps [2]. Analogs that lack either the bromine (e.g., 8‑hydrazinyl‑1,7‑naphthyridine, CAS 89977‑45‑7) or the hydrazine (e.g., 5‑bromo‑1,7‑naphthyridine, CAS 17965‑76‑3) cannot simultaneously engage in cross‑coupling chemistry and hydrazine‑based heterocyclization, forcing the use of two separate building blocks at the cost of synthetic efficiency and functional‑group compatibility .

Head‑to‑Head Quantitative Differentiation of 5‑Bromo‑8‑hydrazinyl‑1,7‑naphthyridine Versus Its Closest Structural Analogs


Bromine vs. Hydrazine: USPTO Patent Evidence for Naphthyridinyl Hydrazine Superiority Over Doxorubicin

In US Patent 9,855,255, substituted naphthyridinyl hydrazine compounds — of which 5‑bromo‑8‑hydrazinyl‑1,7‑naphthyridine is a direct structural congener — demonstrated activity 1.5‑fold greater than that of the standard chemotherapeutic doxorubicin in in‑vitro liver cancer models [1]. In contrast, the non‑hydrazinyl naphthyridine analog vosaroxin, which lacks the free hydrazine, acts solely via topoisomerase II inhibition without the dual hydrazone‑formation capability that enables the broader multi‑target profile seen in the hydrazinyl series [2].

Anticancer Liver Cancer Topoisomerase II

Rate Enhancement of 5‑Bromo‑ vs. 5‑Chloro‑1,7‑Naphthyridine in Amination Reactions

A direct comparative study on the amination of 5‑halo‑1,7‑naphthyridines demonstrated that the 5‑bromo derivative reacts at a substantially higher rate than the 5‑chloro analog, with the chloro compound affording only a small yield of the desired 8‑amino‑5‑chloro‑1,7‑naphthyridine under otherwise identical conditions [1]. Although this work used the 8‑amino product as the endpoint, the same leaving‑group propensity directly benefits the hydrazinolysis step that generates 5‑bromo‑8‑hydrazinyl‑1,7‑naphthyridine, providing a kinetic advantage that translates into higher yields, shorter reaction times, and lower reagent excess compared with the 5‑chloro or 5‑fluoro precursors.

Synthetic Chemistry Halogen Reactivity Amination

Hydrazine Reactivity vs. Amino‑Substituted Analogs: De Novo Heterocycle Formation

The free hydrazinyl group of 5‑bromo‑8‑hydrazinyl‑1,7‑naphthyridine can be condensed with aldehydes or ketones to form hydrazones, which then undergo oxidative cyclization to fused triazoles or pyrazoles [1]. In contrast, the primary amino analog 5‑bromo‑1,7‑naphthyridin‑8‑amine (CAS 67967‑17‑3) does not participate in analogous hydrazone‑based cyclizations without pre‑functionalization, thereby circumventing a full class of transformations. Experimental conditions for hydrazone formation are mild (room temperature, alcoholic solvents), and the hydrazine itself requires no protecting‑group manipulation, giving 5‑bromo‑8‑hydrazinyl‑1,7‑naphthyridine a one‑step advantage over the amino counterpart in constructing complex heterocyclic architectures.

Hydrazone Formation Cyclization Heterocycle Synthesis

Procurement‑Optimized Application Scenarios for 5‑Bromo‑8‑hydrazinyl‑1,7‑naphthyridine


Rapid Synthesis of Triazolo‑Fused Naphthyridine Libraries for Anticancer Screening

Medicinal chemistry groups building DNA‑gyrase or topoisomerase‑II‑targeted libraries can exploit the free hydrazine for one‑pot hydrazone formation with diverse aldehydes, followed by oxidative cyclization to 1,2,4‑triazolo[4,3‑a]naphthyridines. This route bypasses the protection‑deprotection steps required when starting from 5‑bromo‑1,7‑naphthyridin‑8‑amine, reducing the synthetic sequence by a full step [1]. The 5‑bromo substituent further allows late‑stage Suzuki or Buchwald‑Hartwig cross‑coupling, enabling rapid diversification of the library after cyclization. [1]

Halogen‑Bonding‑Directed Lead Optimization in Kinase Inhibitor Programs

The 5‑bromo substituent can engage in halogen‑bonding interactions with protein backbone carbonyls in kinase ATP‑binding pockets, a feature that has been correlated with enhanced inhibitory potency in brominated naphthyridine series [2]. Researchers can therefore prioritise 5‑bromo‑8‑hydrazinyl‑1,7‑naphthyridine over the non‑brominated 8‑hydrazinyl‑1,7‑naphthyridine (CAS 89977‑45‑7) when computational docking suggests a halogen‑bond donor site. [2]

Hybrid Anticancer‑Analgesic Naphthyridine Probes

Since naphthyridinyl hydrazine derivatives have independently demonstrated both anticancer activity (US 9,855,255) and peripheral analgesic activity (Patents PCT/IB2017/053348), a single‑scaffold probe combining the brominated naphthyridine core with different hydrazone substituents can be used to explore poly‑pharmacology at the intersection of pain and oncology. [3]

Quote Request

Request a Quote for 5-Bromo-8-hydrazinyl-1,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.